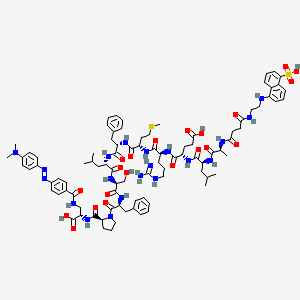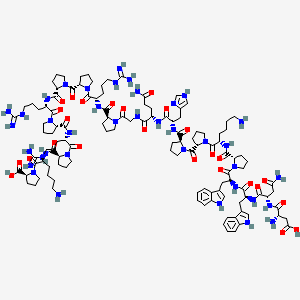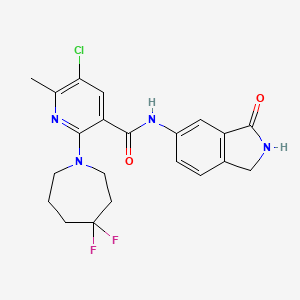
Analgesic agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analgesic agent-2 is a compound known for its pain-relieving properties. It is part of a broader class of compounds known as analgesics, which are used to alleviate pain without causing loss of consciousness. This compound is particularly noted for its efficacy in treating moderate to severe pain, making it a valuable tool in both clinical and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Analgesic agent-2 typically involves a multi-step process. One common method includes the reaction of a primary amine with an aromatic aldehyde under acidic conditions to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The process typically involves the same synthetic route as in the laboratory but optimized for efficiency and cost-effectiveness. Purification is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Analgesic agent-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Analgesic agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and pain pathways.
Medicine: Explored for its potential in treating chronic pain conditions and as an alternative to opioid analgesics.
Industry: Utilized in the development of new pain-relief formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Analgesic agent-2 involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their pain-relieving effects. Additionally, this compound may modulate the activity of certain ion channels, reducing the transmission of pain signals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaminophen: Another widely used analgesic with a different mechanism of action, primarily involving the inhibition of cyclooxygenase enzymes.
Ibuprofen: A nonsteroidal anti-inflammatory drug that also provides pain relief but with anti-inflammatory properties.
Aspirin: Known for its analgesic, anti-inflammatory, and antipyretic effects.
Uniqueness
Analgesic agent-2 is unique in its dual mechanism of action, targeting both neurotransmitter reuptake and ion channel modulation. This dual action makes it particularly effective in treating a broader range of pain conditions compared to other analgesics that typically have a single mode of action.
Eigenschaften
Molekularformel |
C21H21ClF2N4O2 |
|---|---|
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21ClF2N4O2/c1-12-17(22)10-16(18(26-12)28-7-2-5-21(23,24)6-8-28)20(30)27-14-4-3-13-11-25-19(29)15(13)9-14/h3-4,9-10H,2,5-8,11H2,1H3,(H,25,29)(H,27,30) |
InChI-Schlüssel |
BIDXREXVLYVFET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)N2CCCC(CC2)(F)F)C(=O)NC3=CC4=C(CNC4=O)C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


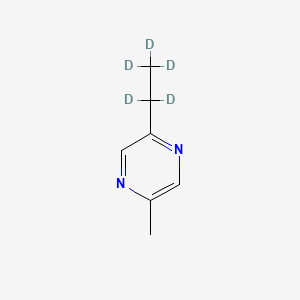
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
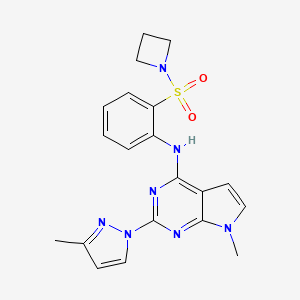
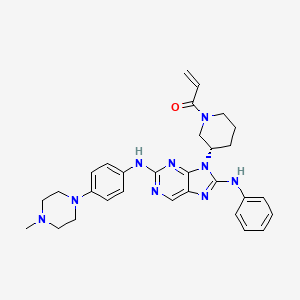
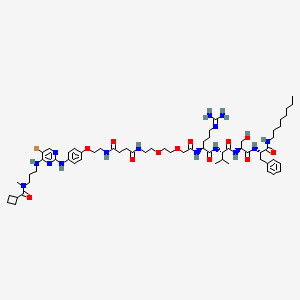
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
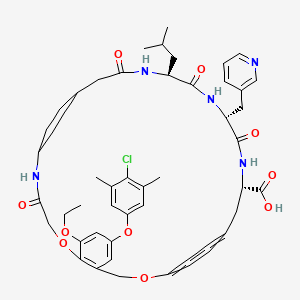




methyl phosphate](/img/structure/B12378501.png)
